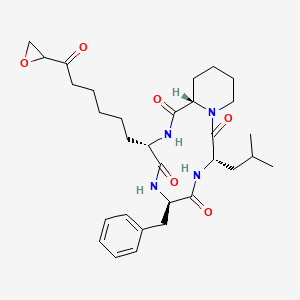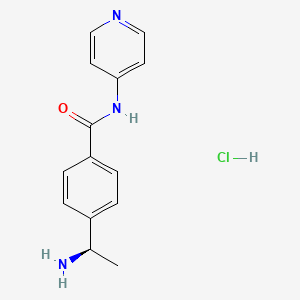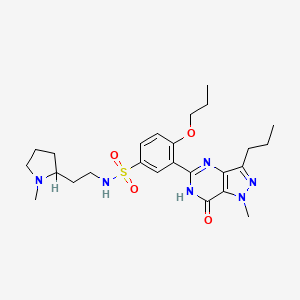
ウデナフィル
概要
説明
Udenafil is a potent novel phosphodiesterase-5 inhibitor . It is marketed under the trade name Zydena and is used to treat erectile dysfunction . It has been approved in South Korea and is not yet approved for use in the U.S., E.U., or Canada .
Molecular Structure Analysis
Udenafil has a molecular formula of C25H36N6O4S . Its molecular weight is 516.7 g/mol . The detailed molecular structure can be found in various scientific databases .Chemical Reactions Analysis
Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .Physical And Chemical Properties Analysis
Udenafil is an off-white solid with a melting point of 157-159°C . It has a molecular weight of 516.7 g/mol .科学的研究の応用
勃起不全の治療
ウデナフィルは、勃起不全(ED)の治療のために新たに開発された強力な選択的ホスホジエステラーゼタイプ5(PDE5)阻害剤です . ウデナフィルは、投与後最大12時間までEDの治療に効果的であることがわかっています . この効果の持続時間は、患者の性生活における柔軟性と自発性を可能にする可能性があります .
作用の長期持続
ウデナフィルは、その薬物動態プロファイルにより、比較的迅速な発症と作用の長期持続という臨床的特性を持っています . これは、ED男性に個々のニーズに合わせた追加の治療選択肢を提供します .
幅広い有効性
ウデナフィルは、幅広いEDの治療に効果的で忍容性が高いという肯定的な証拠があります . これは、さまざまな年齢、健康状態、およびEDの重症度の男性のEDを治療するために使用できることを意味します .
安全性と忍容性
ウデナフィルは、安全で忍容性が高いことがわかっています . 副作用の頻度は比較的低く、ウデナフィルは安全で忍容性が高いことを示しています .
生活の質の向上
ウデナフィルがEDを治療する有効性は、患者の生活の質の向上につながる可能性があります。 EDの治療が成功すれば、患者の自尊心、自信、人間関係が向上する可能性があります .
将来の研究の可能性
その有効性と安全性プロファイルから、ウデナフィルは性機能不全の他の分野における将来の研究の可能性を秘めています。 ただし、これらの潜在的な用途を調べるには、さらなる研究が必要です .
作用機序
Target of Action
Udenafil’s primary target is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 is crucial in the treatment of erectile dysfunction (ED).
Mode of Action
Udenafil works by inhibiting its primary target, PDE5 . This inhibition prevents the degradation of cGMP in the corpus cavernosum . During sexual stimulation, the increased penile blood flow caused by the relaxation of penile arteries and corpus cavernosal smooth muscle leads to an erection. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells .
Biochemical Pathways
The action of Udenafil primarily affects the cyclic nucleotide signaling pathway . This pathway mediates the smooth muscle-relaxing effects of nitric oxide, which is necessary for normal erectile function . By inhibiting PDE5, Udenafil prevents the breakdown of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, promoting increased blood flow to the penis and facilitating an erection .
Pharmacokinetics
Udenafil is rapidly absorbed, reaching peak plasma concentrations at 0.8–1.3 hours, then declining mono-exponentially with a terminal half-life of 7.3–12.1 hours . This pharmacokinetic profile gives Udenafil the unique properties of both relatively rapid onset and long duration of action . Therefore, Udenafil can be used both on-demand and once-daily for the treatment of ED .
Result of Action
The molecular and cellular effects of Udenafil’s action result in the relaxation of vascular smooth muscle cells and vasodilation of the pulmonary vascular bed . This leads to increased blood flow to the penis, promoting an erection . In addition, Udenafil has been shown to increase the apoptosis of vascular endothelial cells and vascular smooth muscle cells in a concentration-dependent manner .
Safety and Hazards
将来の方向性
Udenafil is currently being investigated for use in the treatment of single ventricle heart disease . The FDA has provided a clear path forward for the approval of Udenafil for this use . More studies are needed in patients of other ethnicities and with comorbid conditions such as diabetes mellitus, hypertension, and benign prostate hyperplasia .
特性
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870301 | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-02 g/L | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP. | |
| Record name | Udenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
268203-93-6 | |
| Record name | Udenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Udenafil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Udenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Udenafil's primary mechanism of action?
A1: Udenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, udenafil increases cGMP levels, leading to prolonged smooth muscle relaxation. [, ]
Q2: What are the downstream effects of Udenafil's action on smooth muscle?
A2: The increased cGMP levels induced by udenafil lead to vasodilation, particularly in the corpus cavernosum of the penis, resulting in improved erectile function. [, ] This vasodilatory effect also extends to other smooth muscle tissues, such as those found in the bladder, urethra, and pulmonary vasculature. [, , , ]
Q3: What is the molecular formula and weight of Udenafil?
A3: The molecular formula of Udenafil is C23H32N6O3S, and its molecular weight is 456.6 g/mol. You can find structural information from public chemical databases like PubChem.
Q4: Is there any spectroscopic data available for Udenafil?
A4: Yes, spectroscopic data such as UV-Vis, IR, and NMR can be found in the literature and databases like PubChem. For example, one study describes the development and validation of a UV-spectroscopic method for Udenafil estimation. []
Q5: Is there information available about Udenafil's compatibility and stability under various conditions?
A5: While the provided research papers primarily focus on Udenafil's pharmacological properties, information regarding its compatibility and stability under various conditions may be found in pharmaceutical sciences literature and drug formulation patents.
Q6: Does Udenafil possess any catalytic properties?
A6: Udenafil, being an enzyme inhibitor, does not exhibit catalytic properties. Its primary mode of action involves binding to the active site of PDE5, thereby blocking the enzyme's catalytic activity. []
Q7: Have there been any computational studies conducted on Udenafil?
A7: While the provided papers do not delve into computational details, researchers often employ techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to understand Udenafil's interactions with PDE5 and optimize its properties.
Q8: What are the formulation strategies employed to improve Udenafil's stability, solubility, or bioavailability?
A8: The provided papers focus on Udenafil's efficacy and safety. Information about specific formulation strategies and excipients used can be found in pharmaceutical sciences literature and drug formulation patents.
Q9: What are the safety, health, and environmental (SHE) regulations pertaining to Udenafil?
A9: As a pharmaceutical compound, Udenafil is subject to stringent regulatory guidelines and monitoring by agencies like the FDA in the United States, the EMA in Europe, and other national regulatory bodies. These agencies ensure the drug's safety, efficacy, and responsible manufacturing practices.
Q10: How is Udenafil absorbed, distributed, metabolized, and excreted (ADME)?
A11: Udenafil is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8–1.5 hours. [] It is metabolized primarily by the liver enzyme CYP3A4, with its major metabolite being DA-8164. [] Food can affect udenafil's absorption, delaying its time to peak concentration but not significantly impacting overall bioavailability. [] Renal impairment can affect udenafil clearance, necessitating dose adjustments in patients with moderate or severe renal insufficiency. []
Q11: How long do the effects of Udenafil last?
A12: Udenafil has a relatively long duration of action compared to other PDE5 inhibitors, with its effects lasting for up to 12 hours after a single dose. [] This prolonged duration of action allows for greater flexibility and spontaneity in sexual activity. []
Q12: What in vitro models have been used to study Udenafil's effects?
A12: Researchers have employed various in vitro models to investigate Udenafil's mechanism of action and potential therapeutic applications beyond erectile dysfunction. These models include:
- Human detrusor smooth muscle cells: Udenafil relaxes precontracted human bladder muscle strips, suggesting its potential use in treating overactive bladder. []
- Vascular endothelial and smooth muscle cells: Udenafil exhibits concentration-dependent effects on the viability, proliferation, and apoptosis of these cells. [] This research suggests a potential application in drug-eluting stents for preventing restenosis while minimizing negative effects on endothelial cell growth. []
- Airway epithelial cells: Udenafil attenuates lipopolysaccharide-induced MUC5B expression, indicating potential benefit in managing mucus hypersecretion in airway diseases. []
- Adipose-derived stem cells (ASCs): Udenafil stimulates ASC motility and increases the secretion of growth factors, suggesting a potential role in promoting hair growth. []
Q13: What animal models have been used to study Udenafil's effects?
A13: Udenafil has been extensively studied in various animal models to assess its efficacy and safety for different conditions:
- Bilateral cavernous nerve crush injury in rats: Udenafil promotes erectile function recovery and ameliorates the pathophysiological consequences of nerve injury, suggesting its potential for treating neurogenic erectile dysfunction. [, ]
- High-fat-fed mice: Udenafil reduces body weight and food intake, possibly by suppressing hypothalamic TLR4 mRNA expression. This finding highlights its potential for treating obesity and metabolic disorders. []
- Bile duct ligation (BDL) in rats: Udenafil reduces portal venous pressure and suppresses hepatic stellate cell activation, suggesting its potential therapeutic role in managing portal hypertension and hepatic fibrosis. []
- Testicular torsion/detorsion in rats: Udenafil protects against ischemia-reperfusion injury in the testes by reducing inflammatory mediators and oxidative stress, indicating its potential for preserving testicular function after torsion. []
- Caveolin-1 deficient moyamoya disease model in rats: Udenafil promotes angiogenesis and vessel maturation, suggesting its potential as a therapeutic strategy for this cerebrovascular disease. []
Q14: What clinical trials have been conducted on Udenafil?
A14: Several clinical trials have investigated the efficacy and safety of Udenafil for erectile dysfunction in various patient populations:
- Multicenter, randomized, double-blind, placebo-controlled trials: These trials have demonstrated Udenafil's efficacy in improving erectile function in men with ED of various etiologies, including those with diabetes, hypertension, and those taking antihypertensive medications. [, , , , ]
- Clinical trial in men with secondary Raynaud's phenomenon: Udenafil shows comparable efficacy to amlodipine in reducing RP attacks and significantly improves digital blood flow. [, ]
- Fontan Udenafil Exercise Longitudinal (FUEL) Trial: This trial showed that udenafil improves exercise capacity and ventricular performance in patients with Fontan circulation. [, , ]
Q15: Are there any known mechanisms of resistance to Udenafil?
A15: The development of resistance to Udenafil, while possible, is not well-documented in the available literature. Resistance mechanisms, if any, might involve alterations in PDE5 expression or function, changes in downstream signaling pathways, or other compensatory mechanisms.
Q16: What is the safety profile of Udenafil?
A17: Udenafil has been generally well-tolerated in clinical trials. [, , , , , , , , , , , , ] The most common adverse effects are usually mild and transient, including headache, flushing, and nasal congestion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



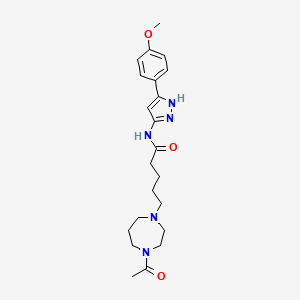
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)


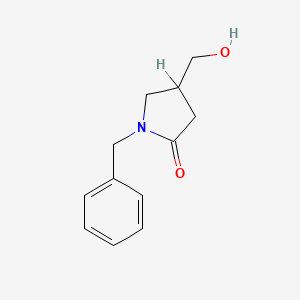
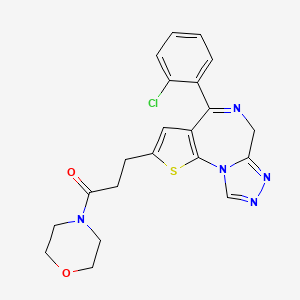
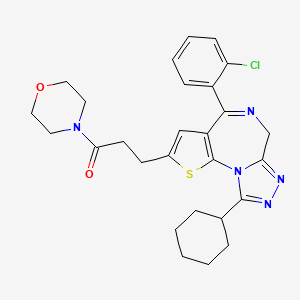
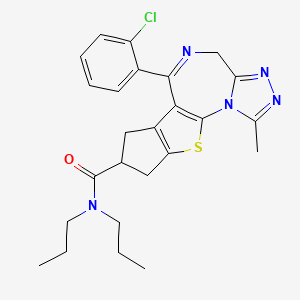
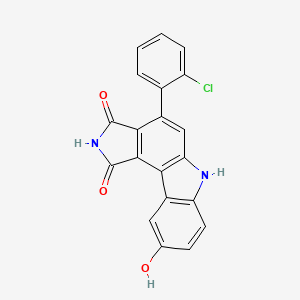
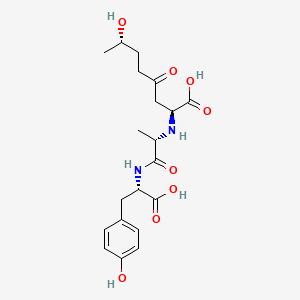

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)
